Cas no 2228094-13-9 (tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate)

tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate structure
2228094-13-9 structure
Product Name:tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate
CAS No:2228094-13-9
MF:C17H32N2O3
MW:312.447585105896
CID:6193894
PubChem ID:165825742
Update Time:2025-07-21

tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate
    • EN300-1893577
    • 2228094-13-9
    • tert-butyl 2-[(3-methoxyazetidin-3-yl)methyl]-5,5-dimethylpiperidine-1-carboxylate
    • Inchi: 1S/C17H32N2O3/c1-15(2,3)22-14(20)19-12-16(4,5)8-7-13(19)9-17(21-6)10-18-11-17/h13,18H,7-12H2,1-6H3
    • InChI Key: PCAHZYHZLVLDFS-UHFFFAOYSA-N
    • SMILES: O(C)C1(CNC1)CC1CCC(C)(C)CN1C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 312.24129289g/mol
  • Monoisotopic Mass: 312.24129289g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 50.8Ų

tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate Pricemore >>

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tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate Related Literature

Additional information on tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate

Introduction to Tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate (CAS No. 2228094-13-9)

Tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate, a compound with the CAS number 2228094-13-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The unique structural features of this molecule, particularly the presence of a tert-butyl group and a 3-methoxyazetidin-3-yl moiety, contribute to its distinctive chemical properties and biological activities.

The tert-butyl group, known for its steric hindrance and lipophilicity, plays a crucial role in modulating the pharmacokinetic profile of the compound. This feature is particularly valuable in drug design, as it can enhance the compound's ability to cross biological membranes, thereby improving its bioavailability. Additionally, the 5,5-dimethylpiperidine-1-carboxylate moiety contributes to the molecule's stability and solubility, making it a promising candidate for further development.

The 3-methoxyazetidin-3-yl component of the molecule is another key feature that contributes to its potential therapeutic applications. Azetidine derivatives have been extensively studied for their role in various biological processes, including enzyme inhibition and receptor binding. The methoxy group further enhances the compound's interaction with biological targets by introducing additional electronic and steric effects.

In recent years, there has been growing interest in the development of novel compounds that can modulate inflammatory pathways. Tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate has shown promising results in preclinical studies as a potential inhibitor of inflammatory cytokines. Its ability to interact with key enzymes involved in inflammation makes it a valuable tool for researchers studying chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The compound's structural complexity also makes it an attractive scaffold for further chemical modifications. By incorporating various functional groups or altering existing ones, researchers can fine-tune the biological activity of Tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate to develop more effective therapeutic agents. This flexibility is particularly important in drug discovery, where the identification of lead compounds often requires extensive structural optimization.

Recent advancements in computational chemistry have also facilitated the study of this compound. Molecular modeling techniques allow researchers to predict the interactions between Tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate and its biological targets with high accuracy. These insights can guide the design of new derivatives with enhanced potency and selectivity.

The synthesis of Tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate presents unique challenges due to its complex structure. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a larger scale. These advancements are crucial for advancing preclinical and clinical studies, which are essential for evaluating the therapeutic potential of new drugs.

In conclusion, Tert-butyl 2-(3-methoxyazetidin-3-yl)methyl-5,5-dimethylpiperidine-1-carboxylate (CAS No. 2228094-13-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into novel therapeutic agents. As research in this area continues to progress, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in medicinal chemistry.

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